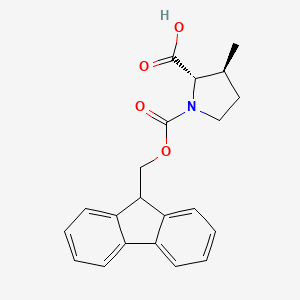

(2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as (S)-3-methylpyrrolidine-2-carboxylic acid and 9H-fluoren-9-ylmethanol.

Protection of the Amino Group: The amino group of (S)-3-methylpyrrolidine-2-carboxylic acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: The reactions are carried out in batch or continuous flow reactors to ensure efficient mixing and reaction control.

Automated Systems: Automated systems are used for the addition of reagents, temperature control, and monitoring of reaction progress.

Purification and Quality Control: The final product is purified using large-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions using reagents such as piperidine, yielding the free amino acid.

Coupling Reactions: The compound can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Substitution Reactions: The carboxylic acid group can be activated and substituted with other functional groups using reagents like thionyl chloride or carbodiimides.

Common Reagents and Conditions

Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.

Coupling: DIC and HOBt in DMF or dichloromethane (DCM) at room temperature.

Substitution: Thionyl chloride in DCM or carbodiimides in DMF.

Major Products Formed

Deprotection: Free amino acid.

Coupling: Peptide bonds with other amino acids or peptides.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid has several scientific research applications, including:

Peptide Synthesis: It is widely used in solid-phase peptide synthesis (SPPS) as a protected amino acid building block.

Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Bioconjugation: It is employed in the preparation of bioconjugates for studying protein-protein interactions and cellular processes.

Material Science: The compound is used in the development of novel materials with specific properties for biomedical and industrial applications.

Mechanism of Action

The mechanism of action of (2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the synthesis of peptides and proteins with high precision.

Comparison with Similar Compounds

Similar Compounds

(2S,3S)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-2-hydroxy-3-(2-methylphenyl)propanoic acid: Another Fmoc-protected amino acid with a similar structure but different side chain.

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid: A compound with a similar protecting group but different functional groups.

Uniqueness

(2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which makes it highly suitable for use in peptide synthesis. Its structure allows for selective reactions and high yields in the synthesis of complex peptides and proteins.

Biological Activity

(2S,3S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-3-methylpyrrolidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

- Molecular Formula : C26H23NO4

- Molecular Weight : 413.47 g/mol

The structure incorporates a pyrrolidine ring with a fluorenylmethoxycarbonyl (Fmoc) group, which is known for enhancing the stability and solubility of peptides and amino acids.

Biological Activity Overview

Research on this compound has indicated several biological activities:

1. Anticancer Activity

Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorenyl group may contribute to enhanced interaction with cellular targets.

2. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit proteases or other enzymes critical for tumor growth.

3. Neuroprotective Effects

Preliminary data suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

The exact mechanisms of action for this compound are still under investigation. However, several hypothesized pathways include:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Modulation of Signaling Pathways : Altering pathways such as MAPK or PI3K/Akt that are crucial for cell survival and growth.

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1 (Journal of Medicinal Chemistry) | Identified significant cytotoxicity against breast cancer cell lines. | Suggests potential for development as an anticancer agent. |

| Study 2 (European Journal of Pharmacology) | Demonstrated enzyme inhibition in vitro; specifically targeting proteases. | Indicates possible therapeutic applications in cancer treatment. |

| Study 3 (Neuroscience Letters) | Reported neuroprotective effects in animal models of neurodegeneration. | Opens avenues for research in neurodegenerative diseases like Alzheimer's. |

Properties

IUPAC Name |

(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-13-10-11-22(19(13)20(23)24)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLOIPWYYPLYLFH-DJJJIMSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.